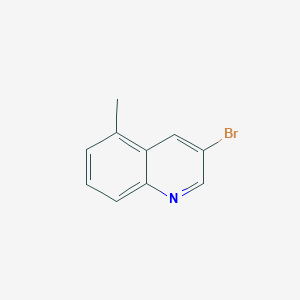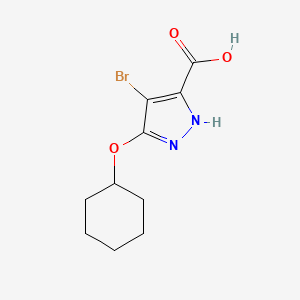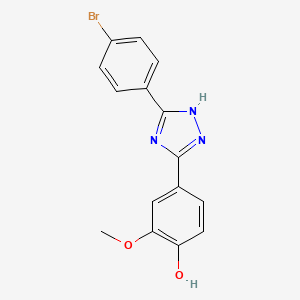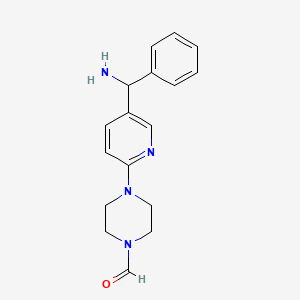
3-Bromo-5-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of bromine and a methyl group on the quinoline ring makes this compound unique and useful in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylquinoline can be achieved through several methods. One common approach involves the bromination of 5-methylquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride .
Another method involves the cyclization of appropriate precursors. For example, starting from 2-bromoaniline and acetone, a series of reactions including condensation, cyclization, and dehydrogenation can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Strong Oxidizing Agents: Used for oxidation reactions.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Quinoline N-oxides: Formed through oxidation reactions.
Aryl or Vinyl Quinoline Derivatives: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-5-methylquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methylquinoline depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes and receptors. For example, it may inhibit bacterial enzymes by binding to their active sites, leading to the disruption of essential metabolic processes .
In medicinal chemistry, the compound’s bromine and methyl groups can enhance its binding affinity to specific targets, thereby increasing its efficacy as a therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-methylquinoline: Similar structure but with different positions of bromine and methyl groups.
3-Methylquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoquinoline: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Bromo-5-methylquinoline is unique due to the specific positioning of the bromine and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H8BrN |
|---|---|
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
3-bromo-5-methylquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-10-9(7)5-8(11)6-12-10/h2-6H,1H3 |
Clave InChI |
AERCPCAUYXSUKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=NC2=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)


![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)







